molecular formula C11H15F2N B13524932 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine

2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine

Cat. No.: B13524932
M. Wt: 199.24 g/mol
InChI Key: PFIFEPZTNUNZEB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine: is an organic compound with the molecular formula C11H16F2N . This compound is characterized by the presence of two fluorine atoms and an isopropyl group attached to a phenyl ring, making it a unique structure in the realm of organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the electrophilic fluorination of a precursor compound using a fluorinating agent such as Selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. The initial steps often include the preparation of the precursor compound, followed by fluorination and subsequent purification steps to obtain the desired product with high purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets and exert its effects.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine
  • 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-amine
  • 2-(2-Fluoro-4-isopropylphenyl)ethan-1-amine

Comparison:

  • 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine is unique due to the presence of both fluorine atoms and an isopropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties.
  • Compared to 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine , the isopropyl group in the former compound provides additional steric hindrance, potentially affecting its reactivity and interactions.
  • 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-amine has a different ring structure, which can influence its chemical behavior and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

2,2-difluoro-2-(2-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C11H15F2N/c1-8(2)9-5-3-4-6-10(9)11(12,13)7-14/h3-6,8H,7,14H2,1-2H3

InChI Key

PFIFEPZTNUNZEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(CN)(F)F

Origin of Product

United States

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